Cyclohexanone, 3-ethyl-, (3R)-
Overview
Description
Cyclohexanone, 3-ethyl-, (3R)- is an organic compound with the molecular formula C8H14O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is a derivative of cyclohexanone, where an ethyl group is attached to the third carbon in the ring, and the configuration at this carbon is (3R)-, indicating the specific spatial arrangement of the substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 3-ethyl-, (3R)- can be synthesized through various methods. One common approach involves the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products. Another method involves the catalytic hydrogenation of 3-ethylcyclohexene in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, cyclohexanone, 3-ethyl-, (3R)- is often produced through the oxidation of cyclohexane using air or oxygen in the presence of a cobalt catalyst. This process yields a mixture of cyclohexanol and cyclohexanone, which can be separated and further processed to obtain the desired compound. The use of ionic liquids as solvents has also been explored to enhance the efficiency and selectivity of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3-ethyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-ethylcyclohexanone oxime, which can further undergo the Beckmann rearrangement to yield 3-ethylcaprolactam.
Reduction: The compound can be reduced to 3-ethylcyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles such as hydrazine or hydroxylamine to form hydrazones or oximes, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as hydrazine and hydroxylamine are used under mild acidic or basic conditions to facilitate the formation of hydrazones and oximes.
Major Products Formed
Oxidation: 3-ethylcyclohexanone oxime
Reduction: 3-ethylcyclohexanol
Substitution: Hydrazones and oximes
Scientific Research Applications
Cyclohexanone, 3-ethyl-, (3R)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: Cyclohexanone, 3-ethyl-, (3R)- is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of cyclohexanone, 3-ethyl-, (3R)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can lead to the disruption of metabolic pathways, resulting in antimicrobial or antifungal effects . The compound’s ability to undergo various chemical transformations also makes it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Cyclohexanone, 3-ethyl-, (3R)- can be compared with other similar compounds such as:
Cyclohexanone: The parent compound, which lacks the ethyl substituent.
Cyclohexanone, 3-methyl-, ®-: A similar compound with a methyl group instead of an ethyl group at the third carbon.
Cyclohexanol: The reduced form of cyclohexanone, where the carbonyl group is converted to a hydroxyl group.
Uniqueness
The presence of the ethyl group at the third carbon and the specific (3R)-configuration confer unique chemical and physical properties to cyclohexanone, 3-ethyl-, (3R)-. These properties include its reactivity in various chemical reactions and its potential biological activities, which distinguish it from other cyclohexanone derivatives .
Properties
IUPAC Name |
(3R)-3-ethylcyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h7H,2-6H2,1H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVRHAUJJJBXFH-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCCC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449080 | |
Record name | Cyclohexanone, 3-ethyl-, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74006-74-9 | |
Record name | Cyclohexanone, 3-ethyl-, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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